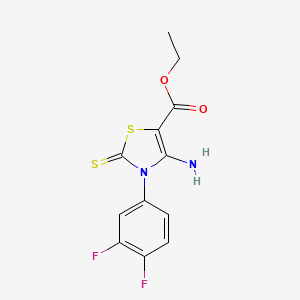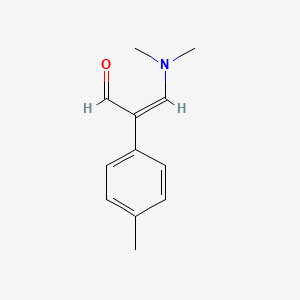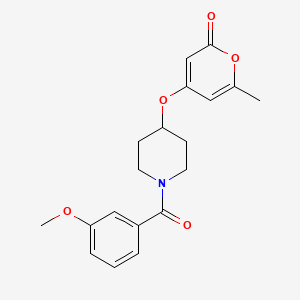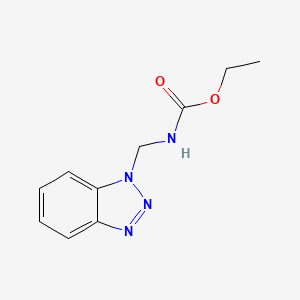![molecular formula C20H23N3O4S B2966417 N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)oxalamide CAS No. 1235022-09-9](/img/structure/B2966417.png)
N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a benzo[d][1,3]dioxol-5-yl moiety, which is a common structure in many bioactive molecules . It also contains a thiophen-3-ylmethyl group and a piperidin-4-ylmethyl group. These groups are often found in various pharmaceuticals and bioactive compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple ring structures and functional groups. The benzo[d][1,3]dioxol-5-yl moiety and the thiophen-3-ylmethyl group are not coplanar, which could affect the compound’s properties .Applications De Recherche Scientifique
Orexin Receptor Antagonism and Binge Eating
Orexin receptors (OXRs) play a crucial role in modulating feeding, arousal, stress, and drug abuse. Studies have shown that antagonism of OXRs, particularly OX1R, can significantly impact behaviors related to compulsive food consumption and binge eating. For example, research on selective OX1R antagonists has demonstrated their potential in reducing binge eating of highly palatable food without affecting standard food pellet intake in animal models, suggesting a novel pharmacological treatment for eating disorders with a compulsive component (Piccoli et al., 2012).
Cancer Metastasis Inhibition
Compounds targeting the urokinase receptor (uPAR) have shown promise in inhibiting cancer metastasis. Virtual screening and subsequent synthesis of analogs have identified compounds capable of blocking angiogenesis and inducing apoptosis in cancer cells, highlighting a potential therapeutic avenue for limiting tumor growth and metastasis in conditions such as breast cancer (Wang et al., 2011).
Metabolic Pathway Elucidation
Understanding the oxidative metabolism of novel antidepressants in human liver microsomes contributes to the development of safer and more effective therapeutic agents. Studies have mapped the metabolic pathways of compounds like Lu AA21004, revealing the primary enzymes involved in their metabolism and providing insights into their pharmacokinetics, which can guide the development of drugs with favorable safety profiles (Hvenegaard et al., 2012).
Copper-Catalyzed Coupling Reactions
The development of copper-catalyzed coupling reactions for (hetero)aryl chlorides and amides presents a valuable tool in synthetic chemistry, enabling the creation of complex molecules with potential pharmaceutical applications. Such catalytic systems have been shown to be effective for a wide range of (hetero)aryl chlorides and amides, including those that are challenging to couple, thus broadening the scope of compounds accessible for research and development (De et al., 2017).
Mécanisme D'action
Target of Action
Similar compounds bearing the benzo[d][1,3]dioxol-5-yl moiety have been reported to exhibit activity against various cancer cell lines .
Mode of Action
It’s known that similar compounds can cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
The compound likely affects the biochemical pathways related to cell cycle progression and apoptosis. It may modulate the assembly of microtubules, a component of the cell’s cytoskeleton, through the suppression of tubulin polymerization or stabilization of microtubule structure . This can lead to mitotic blockade and cell apoptosis.
Result of Action
The compound’s action results in significant growth inhibition properties against certain cancer cell lines . For example, it has been observed to cause both S-phase and G2/M-phase arrests in HeLa cell line . This leads to the induction of apoptosis, or programmed cell death, which is a desirable outcome in the treatment of cancer.
Propriétés
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c24-19(20(25)22-16-1-2-17-18(9-16)27-13-26-17)21-10-14-3-6-23(7-4-14)11-15-5-8-28-12-15/h1-2,5,8-9,12,14H,3-4,6-7,10-11,13H2,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWSRSQAJWEZCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)CC4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[2-(Ethoxymethyl)piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2966338.png)
![8-(2,5-dimethoxyphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2966339.png)
![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2966340.png)




![3-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide](/img/structure/B2966347.png)
![6-Fluoro-4-[(3-fluoro-4-methylphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2966348.png)


![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2966354.png)
![1-(4-Bromo-2-fluorophenyl)-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2966357.png)
